3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile

Chemoselective cross-coupling Sequential functionalization Gilteritinib synthesis

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile (CAS 2043020-03-5) is a halogenated pyrazine-2-carbonitrile derivative bearing bromine at position 3, chlorine at position 5, and an ethyl group at position 6 on the pyrazine ring. It serves as a critical late-stage intermediate in the convergent synthesis of Gilteritinib (ASP2215), an FDA-approved FLT3/AXL tyrosine kinase inhibitor indicated for relapsed or refractory FLT3-mutated acute myeloid leukemia.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49
CAS No. 2043020-03-5
Cat. No. B2841353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile
CAS2043020-03-5
Molecular FormulaC7H5BrClN3
Molecular Weight246.49
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C#N)Br)Cl
InChIInChI=1S/C7H5BrClN3/c1-2-4-7(9)12-6(8)5(3-10)11-4/h2H2,1H3
InChIKeyHCMXNBIQKDSVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile (CAS 2043020-03-5) for Gilteritinib Synthesis: Sourcing and Selection Guide


3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile (CAS 2043020-03-5) is a halogenated pyrazine-2-carbonitrile derivative bearing bromine at position 3, chlorine at position 5, and an ethyl group at position 6 on the pyrazine ring . It serves as a critical late-stage intermediate in the convergent synthesis of Gilteritinib (ASP2215), an FDA-approved FLT3/AXL tyrosine kinase inhibitor indicated for relapsed or refractory FLT3-mutated acute myeloid leukemia [1]. The compound's mixed halogen substitution pattern (Br at C-3, Cl at C-5) is structurally engineered to enable sequential chemo-selective cross-coupling reactions—a design feature that distinguishes it from symmetrical dihalogenated pyrazine intermediates and directly impacts synthetic route feasibility, step count, and overall process economics [2].

Why 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile Cannot Be Replaced by the 3,5-Dichloro Analog in Gilteritinib Manufacturing


The 3,5-dichloro-6-ethylpyrazine analog (CAS 1254055-46-3) and its carboxamide derivative have been employed in published Gilteritinib synthetic routes; however, the dichloro discovery route from 2,6-dichloropyrazine required cryogenic conditions and column chromatography, rendering it inappropriate for large-scale synthesis [1]. More critically, two identical chlorine substituents at C-3 and C-5 preclude chemo-selective sequential functionalization: both positions exhibit comparable reactivity toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, leading to statistical mixtures of mono- and bis-substituted products that necessitate chromatographic separation [2]. The target compound addresses this limitation through differential halogen reactivity—the C-3 bromine is approximately 10³-fold more reactive than the C-5 chlorine in oxidative addition with Pd(0) catalysts (ArBr >> ArCl), enabling unambiguous sequential C-3 then C-5 derivatization without protecting group strategies [3]. This chemo-selectivity is not a marginal advantage but a binary determinant of whether a convergent, chromatography-free, scalable process is achievable.

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile Versus Closest Analogs


Mixed Halogen Chemo-Selectivity Advantage: C-3 Bromine Enables Prioritized Suzuki Coupling vs. Symmetrical 3,5-Dichloro Analog

The target compound incorporates bromine at C-3 and chlorine at C-5, establishing a built-in reactivity gradient for palladium-catalyzed cross-coupling. In the well-established oxidative addition reactivity series with Pd(0), aryl bromides react approximately 10³ times faster than aryl chlorides under identical conditions [1]. This means that in a competition experiment, the C-3 bromine undergoes Suzuki-Miyaura coupling with >95% site-selectivity over the C-5 chlorine, whereas the comparator 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (CAS 1254055-46-3) yields a statistical ~1:1 mixture of mono-coupled regioisomers plus bis-coupled product [2]. No protecting group or additional synthetic step is required to differentiate the two positions on the target compound.

Chemoselective cross-coupling Sequential functionalization Gilteritinib synthesis

Process Scalability: Avoidance of Cryogenic Conditions vs. Discovery Dichloro Route

The discovery chemistry route to the 3,5-dichloro-6-ethylpyrazine-2-carboxamide intermediate (the closest in-class comparator) required four steps from 2,6-dichloropyrazine including cryogenic conditions and column chromatography, explicitly deemed 'not appropriate for large-scale synthesis' by Astellas process chemists [1]. In contrast, the convergent route employing 3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile as the pyrazine component enables sequential C-3 and C-5 functionalization at ambient or moderately elevated temperatures (20–90 °C) without any cryogenic step, as demonstrated in published Gilteritinib synthetic procedures [2].

Process chemistry Scale-up Cryogenic avoidance

Commercial Purity Benchmarking: 99.0% (Enterprise Standard) vs. Typical 95–98% for Generic Pyrazine Intermediates

Anqing Chico Pharmaceutical Co. supplies 3-bromo-5-chloro-6-ethylpyrazine-2-carbonitrile with a certified purity of 99.0% (enterprise standard) as a Gilteritinib intermediate . This compares favorably to the typical 95% purity specification offered for the dichloro analog 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (CAS 1254055-46-3) and to the 98% purity specification from general reagent suppliers for the target compound itself . The 99.0% specification aligns with pharmaceutical intermediate quality expectations where individual impurity levels above 0.10% can necessitate identification and qualification under ICH Q3A guidelines for APIs.

Intermediate purity Quality specification Gilteritinib API

Regulated Intermediate Status: Gilteritinib-Specific Supply Chain vs. Generic Pyrazine Carbonitrile Building Blocks

3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile is explicitly designated and commercially positioned as a Gilteritinib intermediate by multiple pharmaceutical intermediate manufacturers, including BOC Sciences, Anqing Chico Pharmaceutical, and Hanhong Group [1]. This targeted intermediate status confers supply chain traceability to a specific approved drug substance, in contrast to generic pyrazine-2-carbonitrile derivatives (e.g., 3,5-dichloro-6-ethylpyrazine-2-carbonitrile, CAS 1254055-46-3) that are marketed as general research chemicals without drug-specific intermediate qualification . The Gilteritinib-specific positioning implies that the compound has been manufactured and characterized within the context of a defined drug master file (DMF) supply chain.

Pharmaceutical intermediate Gilteritinib supply chain Regulatory starting material

Physicochemical Property Differentiation: LogP and Storage Requirements vs. Dichloro Analog

The target compound exhibits a calculated LogP of 2.41 , reflecting the increased lipophilicity conferred by the bromine substituent compared to chlorine. The 3,5-dichloro analog (CAS 1254055-46-3, molecular weight 202.04 vs. 246.49 for the bromo-chloro compound) has a lower LogP (estimated ~1.9 based on the ~0.5 LogP increment per Br-for-Cl substitution [1]). The target compound requires storage under inert atmosphere at 2–8 °C , a constraint not universally specified for the dichloro analog. The higher molecular weight (246.49 vs. 202.04) and correspondingly lower volatility may confer handling advantages in large-scale operations.

Lipophilicity Storage stability Intermediate handling

Optimal Procurement and Application Scenarios for 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile in Gilteritinib Development and Manufacturing


Late-Stage Intermediate for Convergent Gilteritinib API Synthesis in Regulated (GMP) Environments

Organizations manufacturing Gilteritinib active pharmaceutical ingredient (API) under cGMP for ANDA filing or commercial supply should prioritize this intermediate. The convergent synthetic strategy enabled by the mixed halogen pattern permits sequential C-3 Suzuki coupling followed by C-5 Buchwald-Hartwig amination at non-cryogenic temperatures (20–90 °C), avoiding the cryogenic infrastructure and chromatographic purification required by the 3,5-dichloro discovery route . The 99.0% enterprise purity standard offered by qualified suppliers aligns with ICH Q3A impurity threshold expectations for late-stage intermediates .

Process Development and Scale-Up Programs Requiring Chromatography-Free Isolation

The chemo-selectivity between C-3 bromine and C-5 chlorine on this intermediate enables unambiguous sequential functionalization that eliminates statistical bis-substitution byproducts inherent to the symmetrical 3,5-dichloro analog . For CDMOs and internal process chemistry groups scaling Gilteritinib synthesis beyond kilogram quantities, this selectivity translates to direct crystallization-based intermediate isolation without column chromatography—a critical factor demonstrated in the Astellas process development program that successfully delivered a 125 kg batch of the downstream pyrazinecarboxamide component .

Generic Drug Development Reliant on Non-Patent-Infringing Synthetic Routes with Existing Supply Infrastructure

The target compound is commercially available from multiple established pharmaceutical intermediate suppliers (BOC Sciences, Anqing Chico Pharmaceutical, Fluorochem, Aladdin) specifically positioned as a Gilteritinib intermediate . For generic manufacturers evaluating synthetic routes to Gilteritinib that avoid the original Astellas patent-protected dichloro route, this intermediate offers a demonstrated convergent pathway with established supplier qualification, documented analytical characterization (InChI Key: HCMXNBIQKDSVNF-UHFFFAOYSA-N), and multi-gram to kilogram commercial availability .

Stability-Critical Inventory Management for Long-Term Clinical Supply Programs

The compound's storage specification—inert atmosphere (argon) at 2–8 °C—must be factored into warehouse and cold-chain logistics planning . The LogP of 2.41 and molecular weight of 246.49 Da distinguish it from lighter dichloro analogs (MW 202.04) in chromatographic monitoring methods . Procurement specifications should mandate certificate of analysis (CoA) documentation confirming ≥99.0% purity with individual impurity profiling, as the compound's position as a late-stage intermediate means any unidentified impurity ≥0.10% will carry forward into the final API impurity profile under ICH Q3A requirements .

Quote Request

Request a Quote for 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.